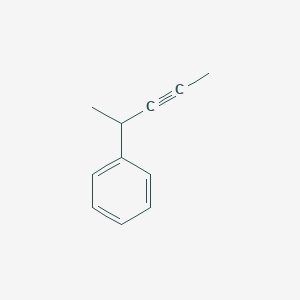

Benzene, (1-methyl-2-butynyl)-

Description

Contextualizing Benzene (B151609), (1-methyl-2-butynyl)- within Contemporary Chemical Research

In modern chemical research, alkyne-substituted benzenes like Benzene, (1-methyl-2-butynyl)- serve as versatile building blocks for the synthesis of more complex molecular architectures. The presence of the alkyne group allows for a variety of chemical transformations, making such compounds valuable intermediates. cymitquimica.com Aromatic compounds are integral to materials science and medicinal chemistry, finding use in organic field-effect transistors, light-emitting diodes, and as pharmaceutical scaffolds. acs.orgsolubilityofthings.com

The reactivity of the alkyne and the aromatic ring enables its participation in numerous reactions. For instance, transition metal-catalyzed cycloaddition reactions are a powerful method for constructing highly functionalized molecules in a single step, and alkyne-substituted benzenes are key substrates in these processes. nih.gov Specifically, methods like the Asao–Yamamoto benzannulation can utilize substituted alkynes to build complex naphthalene (B1677914) and other polycyclic aromatic systems. acs.org The structure of Benzene, (1-methyl-2-butynyl)- makes it a potential candidate for such transformations, allowing for the introduction of its specific phenyl-alkyne fragment into larger, more complex structures. Its downstream applications could lead to the formation of compounds like 4-Phenyl-4,5-dimethylhexyn-2 and various substituted allenes. lookchem.com

Historical Development of Research on Alkyne-Substituted Benzene Compounds

The study of alkyne-substituted benzenes has a rich history, with a pivotal moment being the discovery by Walter Reppe in 1948 that transition metals can catalyze the [2+2+2] cycloaddition of alkynes to form substituted benzenes. nih.gov This discovery marked a significant shift from traditional methods like Friedel-Crafts alkylation and acylation, which involved derivatizing existing aromatic rings. nih.gov

However, these early metal-catalyzed methods had significant limitations. A primary challenge was the lack of control over chemoselectivity when attempting to couple two or more different alkynes (a process called heterotrimerization), which often resulted in complex mixtures of products. nih.gov This made the synthesis of asymmetrically substituted benzenes a difficult task. To overcome this, a common strategy involved tethering two of the alkyne components together, using geometric and entropic constraints to control the formation of the initial metallacycle before the addition of a third alkyne. nih.gov This partially intermolecular approach became a powerful tool for assembling complex benzene derivatives. nih.gov Over the decades, research has focused on developing more sophisticated catalysts and reaction conditions to address these selectivity issues.

Current Research Frontiers and Unaddressed Challenges Pertaining to Benzene, (1-methyl-2-butynyl)-

The primary frontier in research involving compounds like Benzene, (1-methyl-2-butynyl)- lies in the continued development of highly selective and efficient synthetic methods. A major focus is on transition-metal catalyzed [2+2+2] cycloadditions, which offer an atom-economical route to complex carbocycles. nih.govresearchgate.net A significant and persistent challenge is controlling the regioselectivity of these reactions, particularly in the intermolecular coupling of three different alkynes to form a specific isomer, such as a 1,2,4-substituted benzene over a 1,3,5-isomer. nih.govresearchgate.net

Recent advancements have seen the emergence of novel catalytic systems to address this. For example, cationic Rh(I)-biaryldiphosphine complexes have shown high regioselectivity in the homotrimerization of terminal alkynes. nih.gov Furthermore, research is expanding to include more earth-abundant and less expensive metals like nickel and iron as catalysts for these transformations. researchgate.net Air-stable nickel(II) complexes and simple iron(II) pre-catalysts have been developed that can effectively catalyze the cyclotrimerization of alkynes, sometimes under mild conditions and in greener solvents. researchgate.net

For a specific molecule like Benzene, (1-methyl-2-butynyl)-, the challenges include devising synthetic routes that are not only high-yielding but also highly selective. Available literature indicates several potential synthetic pathways, often involving reagents like methyllithium (B1224462) or catalytic systems such as tetrakis(triphenylphosphine) palladium(0). lookchem.com The ongoing quest is to refine these methods to be more efficient, sustainable, and capable of producing structurally precise aromatic compounds for advanced applications.

| Reactants/Catalysts | Conditions | Product |

| (Z)-2-(1-Phenyl-ethyl)-3-trifluoromethanesulfonyloxy-but-2-enoic acid | Not specified | Benzene, (1-methyl-2-butynyl)- |

| cis/trans-1,1,2-tribromo-3-phenylcyclopropane; methyllithium | Diethyl ether, -82 to 20 °C, inert atmosphere | Benzene, (1-methyl-2-butynyl)- |

| Iodobenzene; tetrakis(triphenylphosphine) palladium(0) | Tetrahydrofuran/diethyl ether, 20 °C, 21h, inert atmosphere | Benzene, (1-methyl-2-butynyl)- |

This interactive table presents selected synthetic routes for Benzene, (1-methyl-2-butynyl)-. lookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

87712-69-4 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

pent-3-yn-2-ylbenzene |

InChI |

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3 |

InChI Key |

IQXKRMIPUKYQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Methyl 2 Butynyl and Its Derivatives

Classical Approaches to (1-methyl-2-butynyl)benzene Synthesis

Traditional methods for the synthesis of aryl-alkynes have laid the groundwork for many of the more modern techniques used today. These approaches often rely on fundamental organometallic reactions and stoichiometric reagents.

Traditional Coupling Reactions

One of the most prominent classical methods for forming C(sp²)-C(sp) bonds is the Sonogashira coupling reaction, first reported in 1975. wikipedia.org This reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.com The synthesis of Benzene (B151609), (1-methyl-2-butynyl)- via this method would typically involve the reaction of an appropriate phenyl halide with 1-pentyne (B49018) or a related C5 alkyne fragment.

The classical Sonogashira reaction is catalyzed by a dual system, comprising a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of an amine base like triethylamine. wikipedia.orgwikipedia.org The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne. wikipedia.org Although highly effective, these classical conditions can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling), a challenge that modern variations have sought to address. nih.gov

Table 1: Typical Reaction Conditions for Classical Sonogashira Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst wikipedia.org |

| Copper Co-catalyst | CuI | Activates terminal alkyne wikipedia.org |

| Aryl Halide | Iodobenzene, Bromobenzene | Aromatic coupling partner wikipedia.org |

| Terminal Alkyne | Phenylacetylene (B144264), 1-Pentyne | Alkyne coupling partner wikipedia.org |

| Base | Triethylamine (Et₃N), Diethylamine | Neutralizes HX byproduct, aids catalyst cycle wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Diethylamine | Reaction medium acs.org |

Other classical approaches include the alkylation of metal acetylides. For instance, a phenyl-containing organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium compound (phenyllithium), can react with a suitable electrophile containing the 1-methyl-2-butynyl group. Conversely, an acetylide anion derived from a phenyl-substituted alkyne could be alkylated with a reagent providing the sec-pentyl fragment. wikipedia.org These methods, while fundamental, often require strongly basic or pyrophoric reagents and may have limited functional group tolerance compared to catalytic methods.

Stereoselective and Stereospecific Synthesis of Benzene, (1-methyl-2-butynyl)-

The structure of Benzene, (1-methyl-2-butynyl)- contains a chiral center at the carbon atom bonded to both the phenyl ring and the butynyl group. Achieving stereoselectivity in its synthesis is a significant challenge that requires carefully designed strategies.

One major approach involves the diastereoselective addition of organometallic reagents to chiral substrates. For example, the addition of a phenyl Grignard or phenyllithium (B1222949) reagent to a chiral imine, such as an N-tert-butanesulfinylimine derived from 3-butyn-2-one, can establish the stereocenter with high diastereoselectivity. acs.orgresearchgate.net The chiral auxiliary (the sulfinyl group) directs the incoming nucleophile to one face of the imine, and subsequent hydrolysis of the resulting sulfinamide yields the chiral amine, which can be further converted to the target hydrocarbon. The choice of solvent and metal counter-ion can sometimes reverse the facial selectivity, allowing access to both enantiomers from the same chiral auxiliary. researchgate.net

Another strategy employs chiral auxiliaries attached to one of the coupling partners. iranchembook.ir For instance, a chiral auxiliary can be used to control the stereoselective alkylation of a carbanion. researchgate.net The synthesis of enantiomerically enriched propargylic centers has been achieved through the diastereoselective alkylation of chiral ortho-sulfinylbenzyl carbanions. researchgate.net Similarly, chiral N-propargyl pyrroloimidazolones, derived from amino acids like L-proline, can be lithiated and reacted with electrophiles to create tertiary propargylic centers with high diastereocontrol. colab.wsresearchgate.net After the key stereocenter-forming step, the chiral auxiliary is removed to yield the final enantiomerically enriched product.

Modern Catalytic Strategies in the Preparation of Benzene, (1-methyl-2-butynyl)-

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable catalytic methods. These strategies often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed Sonogashira coupling remains a cornerstone of aryl-alkyne synthesis, but it has undergone significant evolution. nih.govnih.gov A major advancement has been the development of copper-free Sonogashira protocols. nih.gov These systems mitigate the formation of diyne homocoupling byproducts and avoid issues related to the toxicity and removal of copper. nih.govresearchgate.net Copper-free reactions often employ palladium catalysts with specialized ligands, such as bulky phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), and may use alternative bases like tetrabutylammonium (B224687) acetate. nih.govorganic-chemistry.org

Beyond palladium, other transition metals have been explored for C-H alkynylation. Nickel-based catalysts, being more earth-abundant and economical, have emerged as effective alternatives for coupling aryl halides or other electrophiles with alkynes. wiley.com

Decarboxylative coupling reactions represent another modern disconnection. In this approach, an alkynyl carboxylic acid can be coupled with an aryl halide, releasing carbon dioxide and forming the desired C-C bond. organic-chemistry.org This avoids the need to handle terminal alkynes directly. Similarly, decarbonylative couplings use carboxylic acids as aryl sources, which are activated in situ and lose carbon monoxide during the catalytic cycle. organic-chemistry.org These methods expand the range of readily available starting materials for the synthesis of complex alkynes. organic-chemistry.orgrsc.org

Table 2: Comparison of Modern Catalytic Systems for Aryl-Alkyne Coupling

| Catalytic System | Key Features | Advantages |

|---|---|---|

| Copper-Free Sonogashira | Pd catalyst (e.g., Pd(OAc)₂/XPhos), amine-free base (e.g., TBA-OAc) | Reduces diyne byproducts, avoids copper waste, often milder conditions. nih.govorganic-chemistry.org |

| Heterogeneous Pd Catalysts | Pd nanoparticles on supports (e.g., DNA@MWCNTs, MCM-41) | Easy catalyst recovery and reuse, lower Pd leaching, greener solvents (e.g., water). mdpi.comrsc.orgnanochemres.org |

| Nickel Catalysis | Ni(II) catalysts with directing groups (e.g., 8-AMQ) | Utilizes a more abundant and cheaper metal, enables direct C-H functionalization. wiley.com |

| Decarboxylative Coupling | Pd(OAc)₂/XPhos with alkynyl carboxylic acids | Uses stable, solid alkynyl carboxylic acids instead of terminal alkynes. organic-chemistry.org |

Organocatalytic Routes to Alkyne-Substituted Aromatics

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. epfl.ch For the synthesis of alkyne-substituted compounds, organocatalysts can activate substrates in novel ways, often leading to high enantioselectivity.

One strategy involves the enantioselective α-alkynylation of carbonyl compounds. Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, can mediate the reaction between a pronucleophile (like a β-ketoester) and an electrophilic alkynylating agent (like a hypervalent iodine reagent, e.g., TMS-EBX). epfl.chnih.gov This allows for the direct and highly enantioselective installation of an alkyne group adjacent to a carbonyl, which can then be further manipulated. nih.gov

Another approach is the organocatalytic conjugate alkynylation. Chiral catalysts, such as modified binaphthols, can promote the asymmetric addition of potassium alkynyltrifluoroborates to β-aminoenones. organic-chemistry.org This method provides access to chiral β-alkynyl-β-amino carbonyl compounds, which are versatile synthetic intermediates. organic-chemistry.org While these methods may not directly yield Benzene, (1-methyl-2-butynyl)-, they represent state-of-the-art, metal-free strategies for constructing the chiral propargylic carbon centers found in its derivatives. dntb.gov.uaacs.org

Green Chemistry Principles in Benzene, (1-methyl-2-butynyl)- Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of Benzene, (1-methyl-2-butynyl)-.

A key area of improvement is the choice of solvent. Traditional coupling reactions often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, ionic liquids, or even solvent-free conditions. researchgate.netresearchgate.netlucp.net Sonogashira couplings have been successfully performed in aqueous media, often using water-soluble ligands or heterogeneous catalysts. nih.govnanochemres.org

Catalysis is inherently a green chemistry principle, as catalysts are used in small amounts and reduce the need for stoichiometric reagents. Modern advancements focus on making catalysts more sustainable. The use of heterogeneous catalysts, such as palladium anchored on supports like modified carbon nanotubes (MWCNTs) or silica (B1680970) (MCM-41), allows for easy separation and recycling of the expensive and toxic heavy metal catalyst, a significant environmental and economic benefit. mdpi.comrsc.orgnanochemres.org The development of copper-free Sonogashira reactions also aligns with green principles by eliminating the use of a secondary, often toxic, metal co-catalyst. nih.govresearchgate.net

Furthermore, improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product is crucial. Annulation and cycloaddition reactions are highly atom-economical. rsc.org The use of energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. dokumen.pub Finally, sourcing starting materials from renewable feedstocks instead of petroleum sources is a long-term goal of green chemistry. researchgate.net

Flow Chemistry and Continuous Processing for the Synthesis of Benzene, (1-methyl-2-butynyl)-

The application of flow chemistry and continuous processing to the synthesis of aryl alkynes, including structures analogous to Benzene, (1-methyl-2-butynyl)-, offers significant advantages over traditional batch methods. These benefits include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and greater scalability and reproducibility. researchgate.netsyrris.jp While specific literature on the continuous flow synthesis of Benzene, (1-methyl-2-butynyl)- is not extensively documented, established methodologies for the synthesis of structurally similar internal alkynes provide a strong foundation for its potential production using these advanced techniques.

The primary strategies for synthesizing aryl-alkynes in a continuous flow setup often revolve around well-established cross-coupling reactions, most notably the Sonogashira coupling. acs.orgwikipedia.org Additionally, C-H functionalization reactions are emerging as a powerful tool in this domain. rsc.orgrsc.org These methods can be adapted for the synthesis of the target molecule by coupling a suitable phenyl precursor with a 2-pentyne (B165424) derivative.

One potential flow-based approach is the Sonogashira cross-coupling reaction. wikipedia.orgrsc.orgwiley.com This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper co-catalyst. acs.orgwikipedia.org For the synthesis of Benzene, (1-methyl-2-butynyl)-, this could involve the reaction of an appropriate phenyl-containing substrate with 2-pentyne. Given that 2-pentyne is an internal alkyne, a direct Sonogashira coupling is not the standard approach. However, variations of this reaction or alternative strategies can be envisaged.

A plausible flow synthesis could involve the coupling of a phenyl-containing electrophile with a nucleophilic 1-methyl-2-butynyl species. For instance, a flash lithiation of a suitable precursor in a flow reactor could generate a highly reactive organolithium species that can then be coupled with a phenyl-containing compound. acs.org The precise control over residence time and temperature in microreactors is crucial for managing such highly reactive intermediates. rsc.org

Another viable strategy is the use of photochemistry in a flow system. Visible-light-mediated radical alkynylation has been demonstrated as an effective method for the synthesis of internal alkynes. researchgate.net This approach could involve the generation of a radical from a suitable precursor, which is then trapped by an alkynylation agent to form the desired product. researchgate.net Flow photochemistry offers practical and efficient means to conduct these reactions in short timeframes with good yields. researchgate.net

The table below outlines potential flow chemistry approaches for the synthesis of compounds structurally related to Benzene, (1-methyl-2-butynyl)-, highlighting the versatility of continuous processing in constructing C(sp2)-C(sp) bonds.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Key Advantages in Flow | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Aryl Iodide, Terminal Alkyne | Pd(PPh₃)₂, CuI, Base (e.g., NEt₃) | THF, DMF | 60-100 °C, Short residence times | Enhanced safety, scalability, catalyst efficiency. acs.org | acs.org |

| Copper-Free Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Palladium catalyst (e.g., SiliaCat DPP-Pd) | Various | Elevated temperatures, short residence times (e.g., 3 min). rsc.org | Avoids copper contamination, clean reaction profiles. rsc.org | rsc.org |

| C-H Alkynylation | Arene, Alkynylating Agent | Transition metal catalyst (e.g., Rhodium) | Various | High temperatures, precise residence time control. rsc.org | Atom economy, avoids pre-functionalization of arene. rsc.org | rsc.org |

| Photochemical Deoxyalkynylation | Alcohol, Alkynylating Agent | Photocatalyst (e.g., 4CzIPN), N-heterocyclic carbene (NHC) | MTBE/DMF/tBuOH | Blue LEDs, short residence times (e.g., 3.6 min). researchgate.net | Mild conditions, good functional group tolerance, scalability. researchgate.net | researchgate.net |

The development of a continuous flow process for a specific target like Benzene, (1-methyl-2-butynyl)-, would necessitate screening and optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. The use of packed-bed reactors with immobilized catalysts is a common strategy in flow chemistry to simplify purification and enhance catalyst reusability. cam.ac.uk

Mechanistic Investigations of Reactions Involving Benzene, 1 Methyl 2 Butynyl

Electrophilic Aromatic Substitution Pathways on Benzene (B151609), (1-methyl-2-butynyl)-

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the second, faster step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The substituent already present on the benzene ring significantly influences both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile). The (1-methyl-2-butynyl)- group is an alkyl group, which is generally considered to be an activating group and an ortho, para-director. uci.edu This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the positive charge in the arenium ion intermediate. This stabilization is more effective when the electrophile attacks the ortho or para positions relative to the alkyl substituent. libretexts.org

The general mechanism for electrophilic aromatic substitution can be summarized as follows:

Formation of the electrophile: A strong electrophile (E⁺) is generated.

Attack by the aromatic ring: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. The positive charge is delocalized across the ortho and para positions relative to the point of attack. uci.edu

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic π system. masterorganicchemistry.com

For Benzene, (1-methyl-2-butynyl)-, the directing effect of the alkyl group would favor the formation of ortho and para substituted products. The relative yields of these isomers can be influenced by steric hindrance from the somewhat bulky 1-methyl-2-butynyl group, which might disfavor substitution at the ortho position to some extent.

Table 1: Expected Products of Electrophilic Aromatic Substitution on Benzene, (1-methyl-2-butynyl)-

| Electrophilic Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 1-(1-methyl-2-butynyl)-2-nitrobenzene and 1-(1-methyl-2-butynyl)-4-nitrobenzene |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 1-Bromo-2-(1-methyl-2-butynyl)benzene and 1-Bromo-4-(1-methyl-2-butynyl)benzene |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Mixture of ortho- and para-alkylated products |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Mixture of ortho- and para-acylated products |

Radical Reactions and Their Role in the Transformations of Benzene, (1-methyl-2-butynyl)-

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. The 1-methyl-2-butynyl side chain possesses several sites susceptible to radical attack.

The hydrogen atoms on the carbon adjacent to the benzene ring (the benzylic position) and the carbon adjacent to the triple bond (the propargylic position) are particularly susceptible to abstraction by radicals. This is because the resulting benzylic and propargylic radicals are stabilized by resonance.

For instance, the reaction of Benzene, (1-methyl-2-butynyl)- with a radical initiator could lead to the formation of a resonance-stabilized radical. This radical could then undergo further reactions, such as dimerization, reaction with other molecules, or rearrangement. Studies on the reaction of CN radicals with benzene and toluene (B28343) have shown that radical addition to the aromatic ring is a viable pathway. acs.org Similar additions could be envisioned for Benzene, (1-methyl-2-butynyl)-, potentially leading to a variety of products. Research on the reactions of methyl radicals with butynes has also provided insights into hydrogen abstraction processes from alkynes. aip.org

Transition Metal-Mediated Transformations of Benzene, (1-methyl-2-butynyl)-

Transition metals are widely used as catalysts in organic synthesis, enabling a vast array of transformations. The alkyne functionality in the 1-methyl-2-butynyl side chain is a versatile handle for transition metal-catalyzed reactions.

One important class of reactions is the cyclotrimerization of alkynes to form substituted benzene rings, often catalyzed by palladium, nickel, or cobalt complexes. researchgate.netacs.org While this is typically an intermolecular reaction, intramolecular variations are also known. For Benzene, (1-methyl-2-butynyl)-, this could involve reactions with other alkyne molecules.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for forming carbon-carbon bonds. The alkyne moiety could potentially participate in such reactions, although the terminal alkyne is generally more reactive in Sonogashira couplings.

Furthermore, transition metals can catalyze the isomerization of alkynes. For example, iridium complexes have been shown to catalyze the transformation of 2-butyne (B1218202) into 1,3-butadiene (B125203) and other dimerization products. acs.org Similar catalytic systems could potentially isomerize the 1-methyl-2-butynyl group. Other transition metals like rhodium have been utilized in cycloaddition reactions involving alkynes. metu.edu.tr Additionally, carbometalation reactions, such as carbomagnesiation and carbozincation, catalyzed by transition metals, offer a route to functionalize alkynes. beilstein-journals.org

Table 2: Potential Transition Metal-Catalyzed Reactions of Benzene, (1-methyl-2-butynyl)-

| Reaction Type | Catalyst Family | Potential Transformation |

| Alkyne Cyclotrimerization | Pd, Ni, Co | Formation of more complex aromatic structures |

| Isomerization | Ir, Rh | Isomerization of the butynyl group to a diene or other isomers |

| Cross-Coupling | Pd, Cu | Carbon-carbon bond formation at the alkyne |

| Hydrometallation | Various | Addition of H-M across the triple bond, enabling further functionalization |

Computational and Theoretical Chemistry Studies of Benzene, 1 Methyl 2 Butynyl

Electronic Structure and Bonding Analysis of Benzene (B151609), (1-methyl-2-butynyl)-

The electronic structure and bonding of Benzene, (1-methyl-2-butynyl)- can be thoroughly investigated using quantum chemical methods such as Density Functional Theory (DFT). These calculations reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals, which are fundamental to its stability and reactivity.

Key areas of investigation include:

Molecular Geometry: DFT calculations can predict the equilibrium geometry of the molecule, providing precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available.

Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This helps in identifying electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For Benzene, (1-methyl-2-butynyl)- , the HOMO is expected to be located primarily on the electron-rich benzene ring, while the LUMO may have significant contributions from the alkyne's antibonding orbitals. mdpi.comacs.org

Below is a representative table of calculated electronic properties for a molecule similar to Benzene, (1-methyl-2-butynyl)- , obtained using DFT at the B3LYP/6-31G* level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 0.5 D |

| Mulliken Charge on C1 | -0.15 e |

| Mulliken Charge on Cα | +0.05 e |

This interactive table provides hypothetical yet representative data based on computational studies of analogous phenylalkyne systems.

Reaction Mechanism Elucidation Using Quantum Chemical Methods for Benzene, (1-methyl-2-butynyl)-

Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For Benzene, (1-methyl-2-butynyl)- , several types of reactions could be studied:

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles. Computational studies can predict the regioselectivity (i.e., whether the substitution occurs at the ortho, meta, or para position) by calculating the energies of the intermediate carbocations (Wheland intermediates).

Electrophilic Addition to the Alkyne: The triple bond of the butynyl group is susceptible to attack by electrophiles. DFT calculations can model the step-wise or concerted mechanism of such additions, for instance, the bromination of the alkyne. nih.gov

Reactions at the Chiral Center: The reactivity of the C-H bond at the chiral carbon can also be investigated.

A computational study of a reaction mechanism typically involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

The following table presents hypothetical calculated activation energies for the electrophilic bromination of a substituted alkyne, illustrating the kind of data obtained from such studies. nih.gov

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Bromonium Ion Intermediate | 15.2 |

| Nucleophilic Attack by Bromide | 2.5 |

This interactive table showcases representative data for the elucidation of a reaction mechanism involving a substituted alkyne.

Conformational Analysis and Stereochemical Preferences of Benzene, (1-methyl-2-butynyl)-

The presence of a chiral center and rotatable single bonds in Benzene, (1-methyl-2-butynyl)- means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space and to determine the energy barriers between different conformers.

The primary focus of a conformational analysis of this molecule would be the rotation around the single bond connecting the chiral carbon to the phenyl ring. The relative orientation of the bulky phenyl group with respect to the methyl and ethyl-acetylene groups will significantly influence the molecule's stability.

A typical computational approach involves a potential energy surface (PES) scan . In this procedure, the dihedral angle defining the rotation around the bond of interest is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometrical parameters to relax. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers).

Below is an illustrative data table representing the results of a potential energy surface scan for a molecule with a similar chiral center adjacent to a phenyl ring.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 3.5 (Eclipsed) |

| 60 | 0.0 (Gauche, Staggered) |

| 120 | 3.8 (Eclipsed) |

| 180 | 0.5 (Anti, Staggered) |

| 240 | 3.8 (Eclipsed) |

| 300 | 0.0 (Gauche, Staggered) |

This interactive table presents hypothetical data from a conformational analysis, indicating the relative energies of different spatial arrangements.

Molecular Dynamics Simulations Applied to Systems Containing Benzene, (1-methyl-2-butynyl)-

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike quantum chemical calculations that often focus on static properties or single reaction pathways, MD simulations can model the movements of atoms and molecules over time, providing insights into dynamic processes and bulk properties.

For a system containing Benzene, (1-methyl-2-butynyl)- , MD simulations could be used to investigate:

Solvation Structure: By simulating the molecule in a solvent (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute. This can reveal information about specific interactions like hydrogen bonding or π-stacking.

Conformational Dynamics: MD simulations can track the transitions between different conformers over time, providing information on the flexibility of the molecule and the timescales of conformational changes.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from MD trajectories.

An MD simulation requires a force field , which is a set of parameters that describes the potential energy of the system as a function of the atomic positions. Force fields are typically derived from experimental data and/or high-level quantum chemical calculations. For organic molecules like Benzene, (1-methyl-2-butynyl)- , common force fields include AMBER, CHARMM, or OPLS.

The following table outlines the key components of a hypothetical MD simulation setup for Benzene, (1-methyl-2-butynyl)- in a water box.

| Parameter | Description |

| System Composition | 1 molecule of Benzene, (1-methyl-2-butynyl)- and ~5000 water molecules |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This interactive table describes a typical setup for a molecular dynamics simulation to study the behavior of the target compound in an aqueous environment.

Applications of Benzene, 1 Methyl 2 Butynyl in Advanced Organic Synthesis

Benzene (B151609), (1-methyl-2-butynyl)- as a Precursor in Total Synthesis

The unique structural elements of (Pent-3-yn-2-yl)benzene, namely the phenyl group and the internal alkyne, provide multiple reaction sites for carbon-carbon bond formation, making it a valuable precursor in the multistep construction of complex molecular architectures.

Synthesis of Complex Natural Products

While direct applications of (Pent-3-yn-2-yl)benzene in the total synthesis of specific, named natural products are not extensively documented, its structural motifs are integral to precursors for such syntheses. louisville.edusci-hub.se The synthesis of complex natural products often involves the assembly of smaller, functionalized fragments. gla.ac.uk Chiral alkynes, such as derivatives of (Pent-3-yn-2-yl)benzene, are key intermediates in constructing stereochemically rich portions of natural products. rsc.org For instance, chiral hexynones, which share the core alkyne functionality, are crucial precursors for building the complex stereocenters found in photosynthetic hydroporphyrins like bacteriochlorophyll (B101401) a. rsc.org The general strategy involves creating a chiral building block that can be elaborated through reactions like Sonogashira coupling and hydration to form key structural components of the target natural product. rsc.org

Synthesis of Biologically Active Scaffolds

The framework of (Pent-3-yn-2-yl)benzene is more prominently featured in the synthesis of novel scaffolds that possess significant biological activity. Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler precursors. eie.gr The alkyne and phenyl groups in (Pent-3-yn-2-yl)benzene are ideal partners for such catalytic processes.

A notable application involves palladium-catalyzed cyclizations. For example, derivatives of (Pent-3-yn-2-yl)benzene have been used in palladium-catalyzed reactions with functionalized alkynes to construct 1,3-dihydroisobenzofuran and isoindoline (B1297411) derivatives. rsc.orgrsc.org These scaffolds are present in many bioactive natural products. rsc.orgrsc.org The reaction proceeds under mild conditions and demonstrates high regio- and chemo-selectivity, tolerating a variety of functional groups. rsc.orgrsc.org A proposed mechanism involves the oxidative addition of the palladium catalyst, followed by a series of alkyne insertions to build the new ring system. rsc.org

Furthermore, the alkyne moiety can be utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. wiley.comacs.orglibretexts.orgrsc.org These structures are of interest for their electronic properties and potential as active materials. rsc.org For example, alkyne-substituted PAHs can be treated with reagents like BBr₃ to form brominated B-PAHs, which are useful building blocks for donor-acceptor materials with applications in organic electronics. acs.org

Chiral Derivatization and Auxiliary Applications of Benzene, (1-methyl-2-butynyl)-

The presence of a chiral center at the carbon atom connecting the phenyl and butynyl groups means that (Pent-3-yn-2-yl)benzene can exist as two enantiomers. This chirality is a critical feature for applications in asymmetric synthesis. While specific use of (Pent-3-yn-2-yl)benzene as a chiral auxiliary is not widely reported, the synthesis of related chiral alkynes for this purpose is a well-established field. rsc.org

Chiral alkynes are valuable precursors in the synthesis of molecules with defined stereochemistry. rsc.org For example, the synthesis of chiral hexynones is a key step in creating precursors for native photosynthetic hydroporphyrins. rsc.org These syntheses often start from chiral materials and employ reactions that maintain stereochemical integrity, highlighting the importance of chiral building blocks in complex synthesis. rsc.org

Role of Benzene, (1-methyl-2-butynyl)- in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. msu.edu The internal alkyne of (Pent-3-yn-2-yl)benzene is a powerful functional group for constructing a wide array of heterocyclic systems through cycloaddition and annulation reactions. acs.orgacs.org

One significant application is in the palladium-catalyzed construction of isoindoline derivatives. rsc.orgrsc.org In these reactions, a derivative of (Pent-3-yn-2-yl)benzene undergoes cyclization with other alkynes to form the isoindoline core, a scaffold found in numerous biologically active compounds. rsc.orgrsc.org This method is valued for its efficiency and mild reaction conditions. rsc.orgrsc.org

Another strategy involves using alkyne precursors in cascade reactions to build polyheterocycles. For example, alkyne-tethered ketones can undergo a one-pot cascade of oximation, C-H activation, and alkyne annulation to produce complex, natural product-like polyheterocyclic structures. acs.org This approach allows for the rapid assembly of diverse molecular frameworks from simple starting materials.

The table below summarizes the synthesis of various heterocyclic scaffolds using precursors related to (Pent-3-yn-2-yl)benzene.

| Precursor Type | Reaction | Heterocyclic Product | Ref. |

| 2,7-Alkadiynylic Carbonates | Palladium-Catalyzed Cyclization | 1,3-Dihydroisobenzofurans, Isoindolines | rsc.orgrsc.org |

| Alkyne-Tethered Ketones | Cascade Oximation/C-H Activation/Annulation | Polycyclic Fused Pyridines | acs.org |

| Isocyano(p-tosyl)methyl Benzenes | Intramolecular Heterocyclization | 4-Alkyloxybenzotriazines | acs.org |

| Alkyne-Substituted PAHs | Borylative Annulation | Boron-Doped PAHs | acs.orgacs.org |

Strategic Use in Diversified Compound Library Synthesis

The creation of compound libraries containing a wide range of structurally diverse molecules is essential for high-throughput screening in drug discovery and materials science. doi.org The dual reactivity of (Pent-3-yn-2-yl)benzene—allowing for modifications at both the aromatic ring and the alkyne—makes it a suitable scaffold for library synthesis. smolecule.com

Transition-metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for diversification. acs.org The phenyl group can be functionalized through ortho-C-H activation, while the alkyne can participate in various coupling reactions, such as Sonogashira coupling. smolecule.com This allows for the systematic introduction of different substituents at multiple points on the molecule, rapidly generating a library of analogues. While poor regioselectivity can sometimes be a challenge, in the context of library synthesis, it can be advantageous as it produces a greater number of distinct compounds to be tested for biological activity. acs.org

For instance, a general approach to library synthesis involves creating a core scaffold that can be subsequently derivatized. doi.org A scaffold similar to (Pent-3-yn-2-yl)benzene could be synthesized and then subjected to a series of diversification reactions, such as alkylations or couplings at different positions, to build a library of related but distinct molecules. doi.org

Role of Benzene, 1 Methyl 2 Butynyl in Materials Science Research

Incorporation into Polymer Architectures

The presence of a polymerizable alkyne group makes Benzene (B151609), (1-methyl-2-butynyl)- a promising candidate for the creation of advanced polymeric materials. The polymerization of substituted acetylenes is a well-established route to conjugated polymers with interesting electronic and physical properties. verypharm.comrsc.org

Benzene, (1-methyl-2-butynyl)- can theoretically serve as a monomer in various polymerization reactions. The internal alkyne can participate in reactions such as cyclotrimerization to form substituted benzene rings within a polymer backbone or undergo transition-metal catalyzed polymerization to yield polyacetylenes. The polymerization of similar phenylacetylene (B144264) derivatives has been shown to produce polymers with high molecular weights and good solubility in common organic solvents, which is crucial for processability. rsc.org

The reactivity of the alkyne can be tailored by the choice of catalyst, allowing for control over the polymer's structure and properties. For instance, rhodium-based catalysts are known to effectively polymerize substituted acetylenes in a living manner, enabling the synthesis of well-defined polymer architectures, including block copolymers.

Functional polymers derived from Benzene, (1-methyl-2-butynyl)- could exhibit a range of desirable properties. The phenyl side groups would influence the polymer's solubility, thermal stability, and mechanical properties. The conjugated backbone, formed from the polymerization of the alkyne units, is expected to impart interesting optoelectronic properties.

Copolymerization of Benzene, (1-methyl-2-butynyl)- with other monomers offers a strategy to fine-tune the properties of the resulting materials. For example, incorporating flexible alkyl chains through copolymerization could enhance solubility and processability, while copolymerization with monomers bearing specific functional groups could introduce new functionalities, such as sensing capabilities or enhanced charge transport.

Table 1: Hypothetical Properties of Polymers Derived from Benzene, (1-methyl-2-butynyl)-

| Property | Hypothetical Value/Characteristic | Rationale based on Analogous Polymers |

| Molecular Weight (Mw) | > 100,000 g/mol | Achievable with controlled polymerization of substituted acetylenes. rsc.org |

| Solubility | Soluble in common organic solvents (THF, chloroform) | The phenyl and methyl groups enhance solubility. |

| Thermal Stability (TGA) | Decomposition temperature > 300 °C | Phenylacetylene-based polymers often exhibit good thermal stability. |

| Glass Transition Temp. (Tg) | 150 - 200 °C | Dependent on the polymer backbone's rigidity and side-chain interactions. |

| Optical Absorption (λmax) | 350 - 450 nm | Typical for conjugated polyacetylene backbones. |

| Fluorescence Emission | Blue-Green region | Common for poly(phenylacetylene) derivatives. bohrium.com |

Advanced Monomers for Polymer Synthesis

Optoelectronic and Photonic Applications

Conjugated polymers, such as those potentially derived from Benzene, (1-methyl-2-butynyl)-, are at the forefront of research for organic optoelectronic and photonic devices. The extended π-conjugation along the polymer backbone can lead to materials with semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The incorporation of the (1-methyl-2-butynyl)benzene moiety is expected to influence the electronic bandgap and the charge carrier mobility of the polymer. The phenyl groups can facilitate intermolecular π-stacking, which is crucial for efficient charge transport in solid-state devices. The photoluminescence properties of such polymers could be tuned by modifying the polymer backbone or by introducing different substituents, making them promising as emissive materials in OLEDs.

Furthermore, the high refractive index and nonlinear optical properties characteristic of some conjugated polymers suggest that materials based on Benzene, (1-methyl-2-butynyl)- could find applications in photonic devices, such as optical waveguides and switches.

Development of Advanced Organic Frameworks (e.g., MOFs, COFs)

The rigid structure and the presence of a reactive alkyne group make Benzene, (1-methyl-2-butynyl)- a potential building block for the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the context of MOFs, the phenyl ring could be functionalized with coordinating groups (e.g., carboxylic acids, pyridines) to act as a ligand that bridges metal centers. nih.govrsc.org The internal alkyne group could then serve as a reactive site for post-synthetic modification (PSM) within the pores of the framework. nih.govrsc.org This would allow for the introduction of various functionalities to tailor the MOF's properties for specific applications, such as gas storage, separation, and catalysis.

For COFs, which are constructed from purely organic building blocks linked by covalent bonds, Benzene, (1-methyl-2-butynyl)- could be a valuable precursor. The alkyne group can participate in various linkage-forming reactions, such as cyclotrimerization to form benzene rings or Sonogashira coupling, to create a porous, crystalline network. The resulting COFs would benefit from the inherent properties of the (1-methyl-2-butynyl)benzene unit, potentially leading to materials with high thermal stability and interesting electronic properties.

Table 2: Hypothetical Properties of Frameworks Incorporating (1-methyl-2-butynyl)benzene Derivatives

| Framework Type | Potential Linker/Building Block | Key Feature | Hypothetical Application | Rationale based on Analogous Systems |

| MOF | Dicarboxylated Benzene, (1-methyl-2-butynyl)- | Post-synthetic modification via alkyne | Gas separation, Catalysis | Alkyne-functionalized ligands enable PSM. nih.govrsc.org |

| COF | Tri-ethynyl functionalized benzene derivative | High porosity and thermal stability | Organic electronics, Sensing | Phenyl-alkyne building blocks form stable COFs. |

Applications in Self-Assembled Systems

The phenyl-alkyne core of Benzene, (1-methyl-2-butynyl)- provides a hydrophobic scaffold that can be exploited in the design of amphiphilic molecules for self-assembly. By attaching a hydrophilic head group to the phenyl ring, it is possible to create surfactants that can form a variety of supramolecular structures in aqueous solution, such as micelles, vesicles, and nanofibers.

The self-assembly of such amphiphiles would be driven by the hydrophobic effect, leading to the sequestration of the (1-methyl-2-butynyl)benzene tails away from water. The specific morphology of the self-assembled structures would depend on the balance between the hydrophobic and hydrophilic parts of the molecule, as well as on external conditions like concentration and temperature.

These self-assembled systems could find applications in drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs, and in nanotechnology, for the creation of ordered nanostructures. The π-stacking interactions between the phenyl rings of adjacent molecules could further stabilize the self-assembled structures and introduce interesting electronic or optical properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Benzene, 1 Methyl 2 Butynyl

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of Benzene (B151609), (1-methyl-2-butynyl)-, providing exact mass measurements that facilitate the unequivocal determination of elemental compositions. This capability is crucial for identifying the desired product in a reaction mixture and for elucidating the structures of unknown intermediates or byproducts.

In a typical synthesis of Benzene, (1-methyl-2-butynyl)-, HRMS can be used to monitor the reaction's progression by tracking the disappearance of reactants and the appearance of the product ion. The exact mass of the protonated molecule, [M+H]⁺, of Benzene, (1-methyl-2-butynyl)- (C₁₁H₁₂) is calculated to be 145.1012. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this with high accuracy, typically within a few parts per million (ppm), allowing for confident identification. rsc.org

Table 1: Expected High-Resolution Mass Spectrometry Data for Benzene, (1-methyl-2-butynyl)-

| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| [M]⁺• | [C₁₁H₁₂]⁺• | 144.0939 | Molecular Ion |

| [M+H]⁺ | [C₁₁H₁₃]⁺ | 145.1012 | Protonated Molecular Ion in soft ionization |

| [M-CH₃]⁺ | [C₁₀H₉]⁺ | 129.0704 | Loss of a methyl group |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Benzene, (1-methyl-2-butynyl)-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the two methyl groups. The aromatic protons on the benzene ring would typically appear in the downfield region (δ 7.0-7.5 ppm). researchgate.net The methine proton (CH) adjacent to the phenyl ring and the alkyne would likely be a quartet, coupled to the protons of the adjacent methyl group. The methyl group attached to the chiral center would appear as a doublet, while the methyl group of the butynyl moiety would be a singlet or a very finely split multiplet depending on long-range couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). rsc.org The carbons of the alkyne group would appear in a characteristic range (typically δ 70-90 ppm), and the aliphatic carbons (methine and methyls) would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, (1-methyl-2-butynyl)-

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl Protons (C₆H₅) | 7.0 - 7.5 (m) | 125.0 - 140.0 |

| Methine Proton (-CH-) | 3.5 - 4.0 (q) | 35.0 - 45.0 |

| Methine-attached Methyl Protons (-CH₃) | 1.4 - 1.6 (d) | 20.0 - 25.0 |

| Butynyl Methyl Protons (-C≡C-CH₃) | 1.8 - 2.1 (s) | 3.0 - 5.0 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. These techniques are particularly useful for monitoring chemical transformations, such as the introduction or modification of the alkyne or aromatic functionalities in Benzene, (1-methyl-2-butynyl)-.

The IR spectrum of Benzene, (1-methyl-2-butynyl)- is expected to exhibit several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. spectroscopyonline.com The C-H stretches of the aliphatic methyl and methine groups are expected just below 3000 cm⁻¹. A key diagnostic peak would be the C≡C triple bond stretch of the internal alkyne, which is expected in the region of 2100-2260 cm⁻¹, although it may be weak in symmetrical or near-symmetrical internal alkynes. faccts.de The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the C≡C stretch might be weak in the IR spectrum, it is often strong and sharp in the Raman spectrum, making Raman an excellent tool for confirming the presence of the alkyne group. faccts.de

Table 3: Anticipated Vibrational Frequencies for Benzene, (1-methyl-2-butynyl)-

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Alkyne C≡C | Stretch | 2100 - 2260 (weak) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable crystals of the parent compound Benzene, (1-methyl-2-butynyl)-, which is likely a liquid at room temperature, can be challenging, derivatization can lead to solid compounds amenable to this technique.

For instance, the synthesis of a metal complex or a co-crystal involving Benzene, (1-methyl-2-butynyl)- could yield single crystals suitable for X-ray diffraction analysis. acs.org Such a study would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This would be particularly valuable for establishing the absolute configuration of the chiral center if an enantiomerically pure sample is used. The analysis of crystal packing can also reveal intermolecular interactions, such as π-π stacking of the benzene rings or C-H···π interactions. mdpi.comnist.gov

Chromatographic Methods for Purification and Purity Assessment in Synthetic Studies

Chromatographic techniques are indispensable for the separation and purification of Benzene, (1-methyl-2-butynyl)- from reaction mixtures and for assessing its purity. Given its nonpolar nature, gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) are the most suitable methods.

Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is an excellent technique for analyzing the volatile Benzene, (1-methyl-2-butynyl)-. ajer.orgcopernicus.org A nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be effective in separating the compound from starting materials and byproducts based on differences in boiling points and polarity. The retention time would be a characteristic identifier, and GC-MS would provide mass spectral data for peak identification. oup.com

For preparative scale purification, flash column chromatography using silica (B1680970) gel as the stationary phase and a nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate) would be appropriate. rsc.org The progress of the separation can be monitored by thin-layer chromatography (TLC). For high-purity samples required for certain applications, preparative HPLC could also be employed.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzene, (1-methyl-2-butynyl)- |

| Hexanes |

Catalytic Transformations Involving Benzene, 1 Methyl 2 Butynyl

Metal-Catalyzed Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions, involving the addition of an H-E bond across the alkyne, are fundamental for producing functionalized alkenes. For Benzene (B151609), (1-methyl-2-butynyl)-, these reactions are catalyzed by various transition metals, leading to products with controlled regioselectivity and stereoselectivity. Key examples include hydroboration, hydrosilylation, and hydrostannylation.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne is a concise method for preparing alkenyl boranes, which are valuable intermediates in organic synthesis. nih.govrsc.org Palladium-catalyzed hydroboration of 1-phenyl-1-pentyne (B1581927) with bis(pinacolato)diboron (B136004) (B₂pin₂) in water has been shown to be effective. nih.govrsc.org Using a Pd(PPh₃)₄ catalyst at 80 °C, the reaction yields the corresponding α-vinyl boronate with high efficiency. nih.govrsc.orgrsc.org Specifically, 1-phenyl-1-pentyne can be converted to the α-vinyl boronate product with a 70% isolated yield. nih.govrsc.org This highlights the utility of palladium catalysis for the selective hydroboration of internal alkynes. nih.gov

Hydrosilylation: The catalytic addition of a silicon-hydrogen bond to the alkyne moiety of 1-phenyl-1-pentyne produces vinylsilanes, which are stable, low-toxicity compounds with significant applications in synthesis. uni-bayreuth.de Cobalt-catalyzed hydrosilylation has been explored for this transformation. uni-bayreuth.de While initial control tests with various cobalt pre-catalysts showed selective syn-addition, they suffered from low efficiency and resulted in a mixture of regioisomers. uni-bayreuth.de However, under optimized harsh conditions with a specific PNP-Co pre-catalyst, good conversion rates and improved regioselectivity were achieved. uni-bayreuth.de Rhodium(I) complexes have also been used to catalyze the hydrosilylation of asymmetric internal alkynes like 1-phenyl-1-propyne (B1211112), a close structural analog, yielding an equimolar mixture of the two possible syn-addition products. rsc.org

Hydrostannylation: This reaction involves the addition of a tin-hydride across the alkyne to form vinylstannanes. The regioselectivity of this addition is a critical aspect. rsc.org While palladium(0) complexes like Pd(PPh₃)₄ effectively catalyze the hydrostannylation of various internal alkynes in a syn-addition manner, the regioselectivity can be moderate. In some copper-catalyzed systems, internal alkynes such as 1-phenyl-1-butyne (B1346892) did not yield a hydrostannylation product, indicating that the choice of catalyst and conditions is crucial. rsc.org Conversely, reactions with two-coordinate group 14 element(II) hydrides have shown that hydrometallation of 1-phenyl-1-propyne occurs with complete regiospecificity, affording the cis-isomer. rsc.org

| Reaction Type | Substrate | Catalyst / Reagents | Conditions | Product(s) | Yield / Selectivity | Reference |

|---|---|---|---|---|---|---|

| Hydroboration | 1-Phenyl-1-pentyne | Pd(PPh₃)₄ / B₂(pin)₂ | H₂O, 80 °C | α-Vinyl boronate | 70% Yield | nih.gov, rsc.org |

| Hydrosilylation | 1-Phenyl-1-pentyne | PNP-Co Complex / PhSiH₃ | THF, 50 °C, Harsh Conditions | β-(E)-vinylsilane and regioisomer | Good conversion, improved regioselectivity | uni-bayreuth.de |

| Hydrosilylation | 1-Phenyl-1-propyne | [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)] / HSiMe₂Ph | CDCl₃, 333 K, 5 h | syn-(E) and syn-(Z) vinylsilanes | 95% Conversion, ~1:1 regioisomeric ratio | rsc.org |

| Hydrostannylation | 1-Phenyl-1-propyne | :E(H)(L†) (E=Ge, Sn) | Ambient Temperature | cis-alkenyl-E(L†) | Quantitative NMR yield, complete regioselectivity | rsc.org |

Stereoselective Hydrogenation of the Butynyl Side Chain

Stereoselective hydrogenation of the alkyne in 1-phenyl-1-pentyne allows for the controlled synthesis of specific alkene isomers, primarily (Z)- or (E)-1-phenyl-1-pentene. The choice of catalyst and reaction conditions dictates the stereochemical outcome. masterorganicchemistry.com

Partial hydrogenation using specific catalysts can selectively produce the cis-alkene. acs.org For instance, highly dispersed palladium particles supported on organoclay materials have demonstrated high selectivity for the partial hydrogenation of 1-phenyl-1-pentyne to 1-phenyl-cis-1-pentene. acs.org Similarly, single-atom Pt₁/N-C catalysts have been utilized for the hydrogenation of 1-phenyl-1-pentyne, showcasing the role of advanced materials in controlling catalytic selectivity. newhaven.edu The use of Lindlar's catalyst (a poisoned palladium catalyst) is a classic method for the syn-hydrogenation of alkynes to yield cis-alkenes.

Conversely, E-selective semihydrogenation can be achieved through different catalytic systems that often involve a syn-hydrogenation step followed by isomerization. organic-chemistry.org For example, a combination of Cl₂Pd(PPh₃)₂, Zn⁰, and ZnI₂ has been used for the E-selective semihydrogenation of internal alkynes. organic-chemistry.org

| Substrate | Catalyst System | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1-pentyne | Pd-organoclay | Mild conditions | 1-Phenyl-cis-1-pentene | High selectivity | acs.org |

| 1-Phenyl-1-pentyne | Pt₁/N-C | Methanol, 1.0 MPa H₂, 50 °C | Hydrogenation products | High chemoselectivity | newhaven.edu |

| Internal Alkynes | Lindlar Catalyst (e.g., Pd/CaCO₃/Pb(OAc)₂) | H₂ | cis-Alkene | High Z-selectivity | |

| Internal Alkynes | Cl₂Pd(PPh₃)₂ / Zn⁰ / ZnI₂ | Low H₂ pressure, low temperature | trans-Alkene | High E-selectivity (via isomerization) | organic-chemistry.org |

Cycloaddition Reactions Catalyzed by Transition Metals

Transition metal-catalyzed cycloaddition reactions provide an atom-economical pathway to construct complex cyclic and polycyclic frameworks. nih.govmdpi.com The [2+2+2] cycloaddition of three alkyne units is a powerful method for synthesizing substituted benzene rings. nih.govthieme-connect.com While the heterotrimerization of three different alkynes can lead to complex mixtures, strategies have been developed to control chemoselectivity. nih.gov

Catalysts based on cobalt, rhodium, nickel, and iron are commonly employed for these transformations. nih.govd-nb.info For an unsymmetrical internal alkyne like 1-phenyl-1-pentyne, a cotrimerization with two other alkynes can theoretically produce a polysubstituted benzene. The regiochemical outcome depends on the electronic and steric properties of the alkyne partners and the nature of the metal catalyst. thieme-connect.com For instance, iron-catalyzed [2+2+2] cycloadditions have been shown to favor the formation of 1,2,4-trisubstituted benzene derivatives with modest to good regioselectivity. d-nb.info While specific examples detailing the [2+2+2] cycloaddition of 1-phenyl-1-pentyne are not prevalent in the reviewed literature, the general principles suggest its viability as a substrate in such reactions for the construction of complex aromatic systems. nih.govthieme-connect.comd-nb.info

Applications in Asymmetric Catalysis

The development of asymmetric catalytic transformations is crucial for accessing optically active products. nih.gov Benzene, (1-methyl-2-butynyl)- and its derivatives can participate in asymmetric catalysis as substrates, leading to chiral products.

Asymmetric hydrofunctionalization represents a direct route to chiral molecules. nih.gov For example, ruthenium-catalyzed asymmetric C-H activation of N-sulfonyl ketimines with asymmetric internal alkynes, such as methylphenylacetylene, can produce chiral spirocyclic sultams with excellent enantioselectivity, although the regioselectivity may be moderate. wiley.com This demonstrates that the alkyne moiety of a molecule like 1-phenyl-1-pentyne can be a target for creating stereocenters.

Furthermore, asymmetric hydrogenation of prochiral alkenes, which can be synthesized from 1-phenyl-1-pentyne, is a well-established method for producing chiral compounds. For instance, the hydrogenation of 2-phenyl-2-butene, an isomer of 1-phenyl-1-pentene, is used in studies of asymmetric synthesis where stereochemical outcomes are critical. Chiral catalysts, often featuring ligands like BINAP or those derived from amino acids, are employed in these reactions to achieve high enantioselectivity. nih.govkanto.co.jp The development of chiral ligands for earth-abundant metals like iron and cobalt is an active area of research for application in the highly enantioselective hydrofunctionalization of alkynes. nih.gov

Bioorganic Chemical Significance of Benzene, 1 Methyl 2 Butynyl

Mimetic Studies and Structural Analogues

In bioorganic chemistry, a key strategy is the use of structural mimetics or bioisosteres to probe or modulate biological systems. These are molecules or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. The structural components of Benzene (B151609), (1-methyl-2-butynyl)- offer several avenues for mimetic studies.

The phenyl group is one of the most common structural units found in pharmaceuticals and biologically active molecules. nih.gov However, its aromaticity and lipophilicity can sometimes lead to poor metabolic stability or undesirable pharmacokinetic properties. wiley.com Consequently, significant research is dedicated to finding non-aromatic bioisosteres that can mimic the space-occupying and electronic properties of the phenyl ring. Saturated scaffolds like bicyclo[1.1.1]pentane (BCP) have been successfully used as non-planar, C(sp³)-rich phenyl ring bioisosteres to improve drug-like properties. researchgate.net

The internal alkyne of Benzene, (1-methyl-2-butynyl)- also has value as a structural mimetic. The rigid, linear geometry of the alkyne bond makes it a useful isostere for other functionalities, such as alkenes and amides, allowing for the systematic probing of conformational requirements for ligand-receptor binding. For instance, replacing a flexible alkyl chain with a rigid alkyne linker can lock a molecule into a specific conformation, providing insight into the bioactive shape required for interaction with a biological target. In some contexts, internal alkynes themselves have been mimicked by structures like bicyclo[1.1.1]pentane (BCP), which can replicate the linear and rigid spatial arrangement of the alkyne carbons. researchgate.net

The table below summarizes bioisosteric relationships relevant to the structural motifs of Benzene, (1-methyl-2-butynyl)-.

| Original Moiety (from Benzene, (1-methyl-2-butynyl)-) | Potential Bioisostere | Rationale for Mimicry | Reference |

| Phenyl Group | Bicyclo[1.1.1]pentyl (BCP) | Mimics steric bulk and vector orientation with improved physicochemical properties (e.g., solubility). | nih.gov |

| Phenyl Group | Indole, Benzimidazole | Mimics aromaticity and can act as a hydrogen bond donor, unlike the phenyl group. | wiley.com |

| Internal Alkyne | trans-Alkene | Similar linear geometry but with different electronic properties and reactivity. | |

| Internal Alkyne | Amide Bond | Can mimic the rigid, planar nature, although with different polarity and hydrogen-bonding capacity. | |

| Internal Alkyne | Bicyclo[1.1.1]pentane (BCP) | Serves as a rigid, linear linker mimicking the distance and vector of the alkyne bond. | researchgate.net |

This table is generated based on established principles of bioisosterism in medicinal chemistry.

Mechanistic Probes in Enzyme Systems

The alkyne functionality is a powerful tool for investigating enzyme mechanisms, often acting as a "warhead" that can form covalent bonds with active site residues. While terminal alkynes are more commonly used as mechanism-based inactivators (suicide substrates), particularly for heme-containing enzymes like cytochrome P450, recent studies have shown that internal alkynes can also serve as effective mechanistic probes. nih.govacs.orgnih.gov

The primary mechanism involves the enzyme-catalyzed addition of a nucleophilic residue, typically a cysteine thiol, across the alkyne triple bond. nih.govnih.gov This forms a stable vinyl thioether adduct, covalently linking the probe to the enzyme. The reactivity of the alkyne can be highly dependent on its substitution pattern and the specific architecture of the enzyme's active site, which must properly position the nucleophile and stabilize the reaction intermediates. nih.gov

Studies on deubiquitinating enzymes (DUBs), a class of cysteine proteases, have demonstrated that both terminal and internal alkynes can act as covalent warheads. acs.org This suggests that a compound like Benzene, (1-methyl-2-butynyl)- could potentially act as a selective covalent inhibitor or activity-based probe for certain enzymes. The presence of a methyl group on the internal alkyne (as in the butynyl moiety) might decrease the rate of covalent adduct formation compared to an unsubstituted alkyne, a factor that could be exploited to tune reactivity and selectivity. nih.govacs.org

The table below summarizes the observed reactivity of different alkyne types as warheads for cysteine proteases based on recent research.

| Alkyne Warhead Type | Example Structure | Reactivity with Cysteine Proteases | Key Findings | Reference |

| Terminal, Unsubstituted | R-C≡CH | Generally Reactive | Considered a "gold standard" for targeting DUBs. | nih.gov |

| Internal, Unsubstituted | R-C≡C-R' | Enzyme-dependent | Can form covalent adducts; acceptance of the substituent is highly specific to the enzyme. | acs.org |

| Terminal, Substituted | R-C≡C-CH₂-R' | Reactivity can be lower | Methyl substitution on the propargyl carbon can decrease the rate of adduct formation. | nih.govacs.org |

| Internal, Methylated | R-C≡C-CH₃ | Potentially Reactive | Could form a destabilized tertiary carbanion intermediate, but reaction is still possible depending on the enzyme. | nih.gov |

This table summarizes findings from studies on activity-based probes for deubiquitinating enzymes.

Bioconjugation Strategies Utilizing the Alkyne Functionality of Benzene, (1-methyl-2-butynyl)-

Bioconjugation is the covalent linking of molecules, often a synthetic probe to a biomolecule like a protein or nucleic acid. The alkyne group is central to many powerful bioconjugation reactions, famously including "click chemistry."

The most well-known click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically uses a terminal alkyne. However, the internal alkyne of Benzene, (1-methyl-2-butynyl)- could potentially be used in other bioconjugation strategies.

Metal-Free Conjugate Addition: If the alkyne is "activated" by an adjacent electron-withdrawing group (e.g., a ketone, making it an ynone), it can readily react with biological nucleophiles like the thiol group of cysteine or the amine group of lysine (B10760008) without a metal catalyst. acs.orgnih.gov While Benzene, (1-methyl-2-butynyl)- itself is an unactivated alkyne, it could be a precursor to a more reactive, activated derivative for such applications.

Enzyme-Mediated Reactions: As discussed in the previous section, some enzymes can catalyze the addition of their own nucleophilic residues to unactivated internal alkynes. acs.org This highly specific reaction can be considered a form of bioconjugation, tethering the molecule to a single target protein within a complex biological mixture.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful metal-free click reaction requires a strained, typically cyclic, alkyne. researchgate.net While the acyclic alkyne in Benzene, (1-methyl-2-butynyl)- is not suitable for SPAAC, this strategy highlights the importance of the alkyne handle in modern bioconjugation. Synthetic strategies could potentially incorporate the phenyl-butynyl moiety into a cyclic structure to enable SPAAC.

Gold-Catalyzed Hydrofunctionalization: Gold catalysts are known to activate alkynes toward attack by various nucleophiles under biocompatible conditions. beilstein-journals.org Gold-catalyzed hydrohydrazidation, for example, has been shown to work for internal alkynes, suggesting a potential route for conjugating hydrazine-modified biomolecules to an internal alkyne probe, albeit with lower reactivity compared to terminal alkynes. beilstein-journals.org

Design of Small Molecules for Biological Target Interaction Studies

The incorporation of phenyl and alkyne moieties is a common strategy in the design of small molecule probes and drug candidates. rsc.orgacs.orguogqueensmcf.com The phenyl group provides a scaffold for hydrophobic interactions and can be substituted to modulate electronic properties and target recognition. The alkyne serves as a rigid linker or a reactive group for covalent modification.

The (1-methyl-2-butynyl)phenyl structure could serve as a key building block or pharmacophore for several classes of biological targets.

Enzyme Inhibitors: The structure is present in molecules designed as inhibitors for various enzymes. For example, pyrazolopyran derivatives containing a butynyl group have been investigated as inhibitors of serine hydroxymethyltransferase (SHMT), an enzyme involved in plant photorespiration and a target in parasitic infections. google.com

Receptor Ligands: The rigid nature of the alkyne can be used to orient other functional groups in a precise geometry required for receptor binding. The butynyl moiety has been incorporated into ligands targeting muscarinic receptors, which are involved in learning and memory.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core linked to an aromatic ring. The (1-methyl-2-butynyl)phenyl group could be appended to such cores to probe binding pockets and potentially form covalent bonds with nearby nucleophilic residues, leading to irreversible inhibition.

The following table presents examples from the literature where a butynyl or a related phenyl-alkyne moiety is part of a small molecule designed for biological interaction.

| Compound Class / Derivative | Moiety of Interest | Biological Target/Application | Finding | Reference |

| Pyrazolopyrans | 1-methyl-2-propynyl | Serine Hydroxymethyltransferase (SHMT) | Compounds showed potential as SHMT inhibitors for herbicidal or medicinal use. | google.com |

| Indolequinones | (Indol-3-yl)methyl group | Antitumor Agents | Derivatives designed for reductive activation and hypoxia-selective cytotoxicity. | acs.org |

| Tetrahydropyrimidines | Butynyl esters | Muscarinic Receptors | Butynyl ester derivatives displayed agonist activity, suggesting the alkyne is tolerated and contributes to binding. | |

| Quinazolinones | 3-methyl-1-butynyl | Enzyme Inhibition | A difluoro-dihydro-quinazolinone with a 3-methyl-1-butynyl group is noted for its enzyme inhibitory potential. |

This table provides examples of how phenyl-alkyne and butynyl functionalities are utilized in the design of bioactive small molecules.

Supramolecular Chemistry and Self Assembly Involving Benzene, 1 Methyl 2 Butynyl

Non-Covalent Interactions in Systems Incorporating Benzene (B151609), (1-methyl-2-butynyl)-